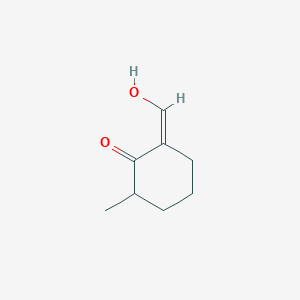
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is also known as HCCH or 2-hydroxymethylidene-6-methylcyclohexanone.
Wissenschaftliche Forschungsanwendungen
HCCH has been studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, HCCH has been used as a building block for the synthesis of more complex molecules. In medicinal chemistry, HCCH has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In material science, HCCH has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
Wirkmechanismus
The mechanism of action of HCCH as an anti-cancer agent is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Specifically, HCCH has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
HCCH has been shown to have low toxicity in vitro and in vivo. In animal studies, HCCH was found to have no significant adverse effects on body weight, organ weight, or blood chemistry. However, further studies are needed to fully understand the biochemical and physiological effects of HCCH.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of HCCH is its moderate yield and relative ease of synthesis. However, the purity of the product can be a limitation for some experiments. Further purification steps may be necessary to achieve the desired level of purity.
Zukünftige Richtungen
There are several future directions for the study of HCCH. One area of interest is the development of more efficient synthesis methods for HCCH and its derivatives. Another area of interest is the further study of HCCH as an anti-cancer agent. Specifically, more studies are needed to fully understand the mechanism of action and to optimize its efficacy and safety. Additionally, the potential applications of HCCH in material science, such as the synthesis of MOFs, warrant further investigation.
Synthesemethoden
The synthesis of HCCH can be achieved through a multistep process. The starting material is 2-methylcyclohexanone, which is first converted to its enolate form using a strong base such as sodium hydride. The enolate is then reacted with formaldehyde to yield HCCH. The yield of this process is moderate, and the purity of the product can be improved through further purification steps.
Eigenschaften
CAS-Nummer |
142179-23-5 |
|---|---|
Produktname |
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(2Z)-2-(hydroxymethylidene)-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-6,9H,2-4H2,1H3/b7-5- |
InChI-Schlüssel |
PRSLDITYOZTECZ-ALCCZGGFSA-N |
Isomerische SMILES |
CC1CCC/C(=C/O)/C1=O |
SMILES |
CC1CCCC(=CO)C1=O |
Kanonische SMILES |
CC1CCCC(=CO)C1=O |
Synonyme |
Cyclohexanone, 2-(hydroxymethylene)-6-methyl-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




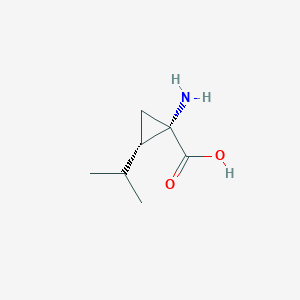
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
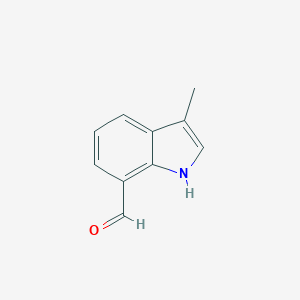
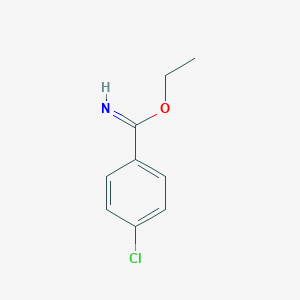
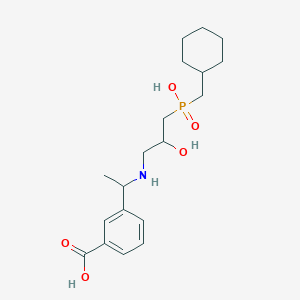
![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)
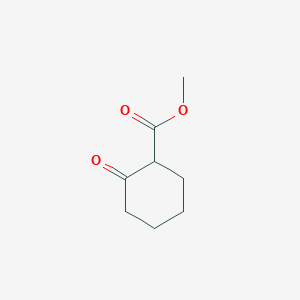
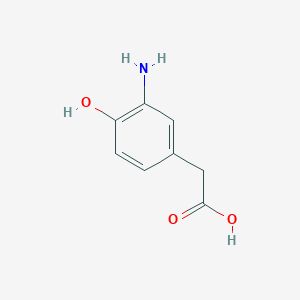
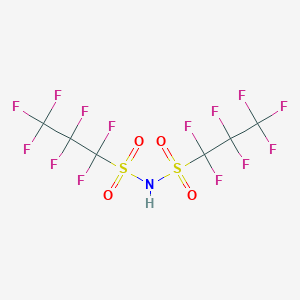
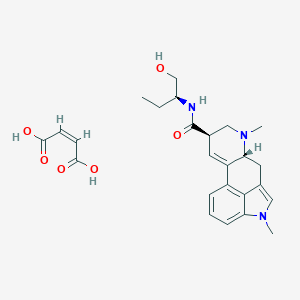
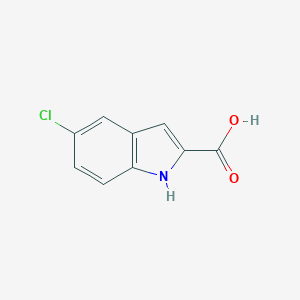
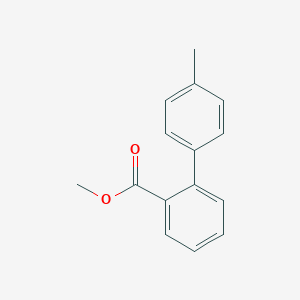
![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)